2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Description
This compound features a pyrazole core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and a 4-(4-fluorophenyl)piperazine group linked via an ethanone bridge. The oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug candidates, while the fluorophenyl-piperazine moiety may contribute to receptor selectivity and pharmacokinetic properties . Synthetic routes for analogous compounds involve coupling bromo-ethanone intermediates with heterocyclic thiols or amines under basic conditions, as seen in related piperazine-pyrazole hybrids .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN8O2/c1-27-23-20(24-28-22(30-35-24)16-5-3-2-4-6-16)21(26)33(29-23)15-19(34)32-13-11-31(12-14-32)18-9-7-17(25)8-10-18/h2-10H,11-15,26H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAHFZMMZLEVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound’s structural motifs are shared with several pharmacologically active molecules:
Key Observations :
- Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole group (as in BI 665915) confers stronger FLAP binding compared to thiadiazole derivatives (e.g., ), likely due to improved electronic interactions and metabolic stability .
- Piperazine Substituents: The 4-fluorophenyl-piperazine group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., BI 665915’s dimethylacetamide group) .
- Pyrazole Core Modifications: Substitution at the pyrazole 3-position (methylamino in the target compound vs. allyl or benzothiazole in others) influences solubility and target selectivity .
Pharmacokinetic and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
